3-methoxy-N-(propan-2-yl)propanamide
Description
3-Methoxy-N-(propan-2-yl)propanamide (CAS Ref: 10-F671180) is a propanamide derivative featuring a methoxy group at the 3-position of the propanamide backbone and an isopropylamine substituent on the nitrogen atom. Its molecular formula is C7H15NO2, with a molecular weight of 145.20 g/mol.
Properties
IUPAC Name |
3-methoxy-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-6(2)8-7(9)4-5-10-3/h6H,4-5H2,1-3H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJARLMYTWUZIRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
128535-74-0 | |
| Record name | 3-methoxy-N-(propan-2-yl)propanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(propan-2-yl)propanamide typically involves the reaction of 3-methoxypropanoic acid with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(propan-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of 3-methoxypropanoic acid.
Reduction: Formation of 3-methoxy-N-(propan-2-yl)propanamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-methoxy-N-(propan-2-yl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, although it is not currently used in clinical settings.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(propan-2-yl)propanamide is not well-documented. like other amides, it may interact with biological molecules through hydrogen bonding and other non-covalent interactions. These interactions can influence enzyme activity and other biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Propanamide Backbone
Aromatic vs. Aliphatic Substituents
R-3-(4-Methoxyphenyl)-N-(1-phenylpropan-2-yl)propanamide (Compound 2, ):
- Structure : Incorporates a 4-methoxyphenyl group and a phenylpropan-2-yl amine.
- Properties : The aromatic phenyl group increases lipophilicity (logP ~3.5 estimated) compared to 3-methoxy-N-(propan-2-yl)propanamide (predicted logP ~1.2). This enhances membrane permeability but may reduce aqueous solubility.
- Synthesis : Uses EDCI/HOBt coupling, a common method for amide bond formation .
- (±)-N-(3-Chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide (): Structure: Combines a naphthalenyl moiety (from naproxen) and a chlorophenethyl group.
Heterocyclic Modifications
Functional Group Impacts on Physicochemical Properties
- Lacosamide (): Structure: (2R)-2-(Acetylamino)-3-methoxy-N-(phenylmethyl)propanamide. Properties: The acetyl amino group and benzyl substituent confer antiepileptic activity via voltage-gated sodium channel modulation. Stereochemistry (R-configuration) is critical; the S-enantiomer is inactive. LogP ~1.0, similar to this compound, but higher solubility due to polar groups .
- 3-Ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propanamide (): Structure: Contains a ferrocenyl group and nitro-trifluoromethylphenyl substituent. Properties: The ferrocene moiety introduces redox activity, while the nitro group increases logP (~4.5). These features contrast with the non-redox-active, simpler substituents of the target compound .
Biological Activity
3-Methoxy-N-(propan-2-yl)propanamide, a compound with potential therapeutic applications, has been the subject of various studies focusing on its biological activity. This article reviews the available literature, highlighting its synthesis, biological mechanisms, and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
This compound is characterized by its unique structure, which includes a methoxy group and an isopropyl moiety attached to a propanamide backbone. The synthesis of this compound typically involves the reaction of methoxyacetic acid with isopropylamine, followed by amidation processes to yield the desired product.
Biological Mechanisms
The biological activity of this compound can be attributed to its interaction with various molecular targets within biological systems. Its mechanism of action may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes that play critical roles in metabolic pathways.
- Receptor Modulation : It could interact with receptors involved in neurotransmission or other signaling pathways, potentially leading to therapeutic effects.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 15.5 |
| Escherichia coli | 22.3 |
| Bacillus subtilis | 18.7 |
These results suggest that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.
Antioxidant Activity
The antioxidant potential of this compound has also been investigated. Using the DPPH radical scavenging assay, it was found that this compound demonstrated significant free radical scavenging activity, comparable to well-known antioxidants such as ascorbic acid.
Case Studies and Research Findings
- Study on Antimicrobial Properties : A recent study published in 2024 assessed the antimicrobial efficacy of various derivatives of propanamides, including this compound. The findings revealed that this compound showed promising results against both Gram-positive and Gram-negative bacteria, supporting its potential use in developing new antimicrobial agents .
- Antioxidant Studies : Another research effort focused on evaluating the antioxidant capacity of several propanamide derivatives, including our compound of interest. The results indicated that it could effectively scavenge free radicals, thus suggesting its application in preventing oxidative stress-related diseases .
Potential Applications
Given its biological activity profile, this compound holds promise for several applications:
- Pharmaceutical Development : It could serve as a lead compound for developing new antibiotics or antioxidant agents.
- Research Tool : Its unique structure may allow it to function as a probe in studying biological processes involving similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
